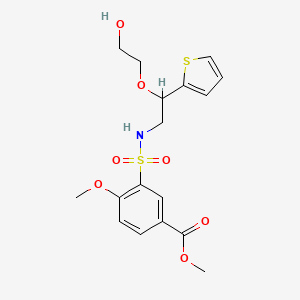
methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a synthetic organic compound characterized by its unique molecular structure which includes a thiophene ring, a sulfonamide group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate involves multiple steps:
Starting Materials: The synthesis typically begins with commercially available starting materials like methyl 4-methoxybenzoate and 2-(thiophen-2-yl)ethylamine.
Formation of the Sulfonamide Linkage: This step involves the reaction of 2-(2-hydroxyethoxy)ethanesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form the sulfonamide intermediate.
Esterification: The final step is the esterification reaction, where the sulfonamide intermediate reacts with methyl 4-methoxybenzoate under appropriate reaction conditions, such as the presence of a base like triethylamine and a catalyst like dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, optimizations include the use of continuous flow reactors for better control of reaction parameters and increased yield. Efficient purification methods such as recrystallization and chromatographic techniques ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: The ester and sulfonamide functionalities may be subjected to reduction reactions to yield corresponding alcohol and amine derivatives.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include sodium hydride (NaH) for the removal of the methoxy group.
Major Products
The major products of these reactions are sulfoxides, alcohol derivatives, and substituted benzoates, each retaining parts of the original structure but with modifications that can impart different chemical properties.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is utilized as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology
In biological research, its derivatives are studied for potential as enzyme inhibitors, receptor modulators, and in the study of protein-ligand interactions due to the presence of the sulfonamide group which is known for its binding affinity.
Medicine
The compound and its derivatives are explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The thiophene and benzoate moieties contribute to bioactivity profiles that are critical in drug discovery.
Industry
In the industrial sector, it can be used in the development of specialty materials, including polymers with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of this compound depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or transition states in enzyme catalysis, thereby inhibiting enzyme function.
Receptor Modulation: The compound may bind to receptor sites, altering signal transduction pathways. Molecular docking studies show interactions with specific amino acid residues.
Comparison with Similar Compounds
Similar compounds include sulfonamide-based structures and methoxybenzoate esters:
Sulfanilamide: Used as an antibacterial, lacks the ester and thiophene functionalities.
Methyl 4-methoxybenzoate: While structurally simpler, it does not possess the same biological activity spectrum due to the absence of the sulfonamide and thiophene groups.
Thiophene Derivatives: Known for their electronic properties but do not have the combined sulfonamide and benzoate functionalities.
These comparisons highlight the unique multifunctional nature of methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate, which integrates features of these different classes into one molecule, broadening its applicability.
All of this makes it a fascinating compound to study and utilize across various domains! Anything specific you want to dive deeper into?
Properties
IUPAC Name |
methyl 3-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO7S2/c1-23-13-6-5-12(17(20)24-2)10-16(13)27(21,22)18-11-14(25-8-7-19)15-4-3-9-26-15/h3-6,9-10,14,18-19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWHGLQEVCLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
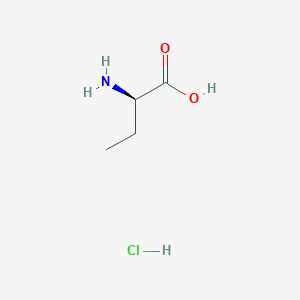
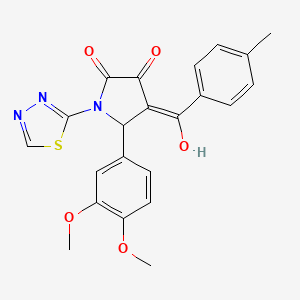
![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)
![2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2698254.png)
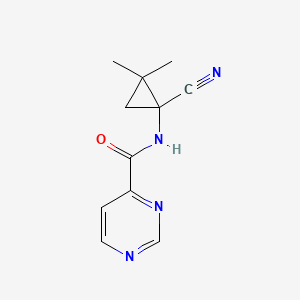
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698262.png)
![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)
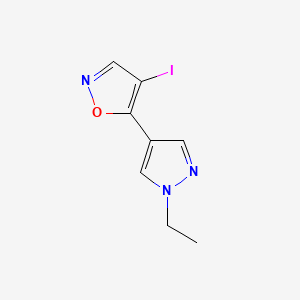
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)
![2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2698269.png)
![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)
